Lafutidine is a histamine H2-receptor antagonist primarily known for its gastroprotective properties. [, , , ] It is classified as a second-generation H2-receptor antagonist due to its improved potency and longer duration of action compared to first-generation counterparts. [] While clinically used for treating peptic ulcers and gastritis, lafutidine's unique mechanism involving sensory afferent neurons makes it a subject of interest in various scientific research areas. []
Dihydro Lafutidine is a derivative of Lafutidine, which is primarily classified as a histamine H2-receptor antagonist. It is used in the treatment of gastric ulcers and gastroesophageal reflux disease due to its ability to inhibit gastric acid secretion. Dihydro Lafutidine is recognized for its unique mechanism of action that does not solely rely on H2-receptor antagonism, thus providing an alternative therapeutic pathway for managing gastric acid-related disorders.
Dihydro Lafutidine is synthesized from Lafutidine through various chemical processes, primarily involving aminolysis and reduction methods. It falls under the category of pharmaceutical compounds, specifically within the broader classification of gastrointestinal agents. Its chemical structure and properties allow it to act effectively in the gastrointestinal tract, making it a valuable compound in clinical applications.
The synthesis of Dihydro Lafutidine typically involves several key steps:
Dihydro Lafutidine's molecular structure can be described using its chemical formula and stereochemistry:
The compound features a complex arrangement of rings and functional groups that contribute to its pharmacological activity. The structural integrity is crucial for its interaction with biological targets, particularly in inhibiting gastric acid secretion.
Dihydro Lafutidine participates in several chemical reactions during its synthesis:
Dihydro Lafutidine operates through a multifaceted mechanism:
Studies indicate that Dihydro Lafutidine may also influence various signaling pathways involved in gastric mucosal protection, further validating its therapeutic potential.
Dihydro Lafutidine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
Dihydro Lafutidine has significant applications in scientific research and clinical settings:
Dihydro Lafutidine (CAS 118288-14-5) is a saturated derivative of the histamine H₂-receptor antagonist Lafutidine, with the molecular formula C₂₂H₃₁N₃O₄S and a molecular weight of 433.6 g/mol. Its systematic IUPAC name is 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide [1] [8]. The core structural modification involves hydrogenation of the unsaturated double bond in Lafutidine’s butenyl chain (C=C bond between C4 and C5), converting it to a single bond (C–C) [1] [3]. This results in a tetrahedral geometry at these carbon atoms, eliminating geometric isomerism (cis/trans) present in Lafutidine [1]. The molecule retains chiral centers but exhibits no known stereoisomers of pharmacological significance [1].
Table 1: Key Structural Identifiers of Dihydro Lafutidine
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₁N₃O₄S |
Molecular Weight | 433.6 g/mol |
Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 |
InChI Key | OXNROJCVYGRYJB-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 7 (carbonyl O, sulfinyl O, pyridyl N, furan O, amide O) |
Dihydro Lafutidine is a white to off-white solid powder, typically stored at -20°C to maintain stability [1] [8]. Its solubility profile mirrors Lafutidine: freely soluble in methanol and dimethyl sulfoxide (DMSO) but practically insoluble in water [1] [5]. The log P (partition coefficient) is estimated at 1.8–2.2, indicating moderate lipophilicity [1]. Spectroscopic characteristics include:
Thermal analysis (DSC/TGA) shows decomposition above 180°C, confirming thermal instability under high-temperature processing [1].
The primary distinction between Dihydro Lafutidine and Lafutidine lies in the saturation state of the butenyl linker:
Table 2: Structural and Functional Comparison
Property | Dihydro Lafutidine | Lafutidine |
---|---|---|
Butenyl Chain | Saturated (C–C) | Unsaturated (cis-C=C) [5] |
Molecular Formula | C₂₂H₃₁N₃O₄S | C₂₂H₂₉N₃O₄S [5] |
Molecular Weight | 433.6 g/mol | 431.55 g/mol [5] |
Polarity | Slightly higher (due to loss of planarity) | Lower (rigid double bond) [1] |
Chromatographic Retention | Longer RT in reverse-phase HPLC | Shorter RT [1] [3] |
Functionally, saturation reduces conformational rigidity, potentially altering binding kinetics to the H₂ receptor. Lafutidine’s cis-double bond optimizes spatial orientation for receptor interaction, while Dihydro Lafutidine’s flexible chain may compromise affinity [1] [5]. This is corroborated by Lafutidine’s IC₅₀ values for H₂ receptor antagonism, which are significantly lower than those of its dihydro counterpart [5].
Degradation Pathways
Dihydro Lafutidine is susceptible to:
Stabilization and Analytical Monitoring
In pharmaceutical matrices, Dihydro Lafutidine formation is minimized using:1. Alternative Syntheses:- Aminolysis: Replacing hydrazine hydrate with methylamine or hydroxylamine hydrochloride suppresses hydrogenation, reducing impurity levels to <0.05% [3] [6].- Suicide Substrates: Adding 1-hexene during synthesis competitively consumes reductants, cutting Dihydro Lafutidine from 1.5% to <0.05% [4].2. Analytical Controls:- Reverse-Phase HPLC: Gradient elution (C18 column, 0.1% TFA/acetonitrile) resolves Dihydro Lafutidine (RT ≈12.3 min) from Lafutidine (RT ≈10.8 min) [1] [3].- HPLC-MS: Quantification via m/z 434.2 [M+H]⁺ peak [1] [8].
Table 3: Stability-Indicating Parameters
Factor | Effect on Dihydro Lafutidine | Mitigation Strategy |
---|---|---|
Hydrazine Exposure | Rapid formation (reduction of C=C bond) | Avoid hydrazine in synthesis [3] |
Aqueous Acid (pH 2) | 20% degradation in 24h (amide hydrolysis) | pH-controlled buffers [1] |
Heat (60°C) | 5% sulfoxide oxidation in 1 week | Cold storage (-20°C), inert packaging [8] |
Industrial purification remains challenging due to physicochemical similarities with Lafutidine; repeated recrystallization or column chromatography fail to achieve complete separation [1] [3]. Thus, process controls (e.g., hydroxylamine hydrochloride route) are prioritized over post-synthesis purification [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1